molecular formula C8H15NO4 B8488330 Ethyl 3-[(2-methoxyethyl)amino]-3-oxopropanoate

Ethyl 3-[(2-methoxyethyl)amino]-3-oxopropanoate

Cat. No. B8488330
M. Wt: 189.21 g/mol
InChI Key: KKZVGTDSLOHMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07230017B2

Procedure details

2.0 g (13.3 mmol) Ethyl 3-chloro-3-oxopropanoate are dissolved in 50 ml tetrahydrofuran and 2.99 g (39.85 mmol) 2-methoxyethylamine are added at 0° C. The reaction mixture is stirred at room temperature for 18 hours. The solvent is removed in vacuo and the product is isolated by column chromatography (silica, eluent dichloromethane/methanol 50:1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:10][O:11][CH2:12][CH2:13][NH2:14]>O1CCCC1>[CH3:10][O:11][CH2:12][CH2:13][NH:14][C:2](=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC(CC(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.99 g
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product is isolated by column chromatography (silica, eluent dichloromethane/methanol 50:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COCCNC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.